molecular formula C17H26N4O3S B12163293 [4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl](2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone

[4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl](2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone

Cat. No.: B12163293
M. Wt: 366.5 g/mol
InChI Key: IQMNGZUKMORGQX-UHFFFAOYSA-N
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Description

4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone is a complex organic compound featuring a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, which include tetrahydrothiophene dioxide and hexahydrocycloheptapyrazole derivatives.

  • Step 1: Synthesis of Tetrahydrothiophene Dioxide

      Reagents: Tetrahydrothiophene, hydrogen peroxide, acetic acid.

      Conditions: The reaction is carried out under acidic conditions with controlled temperature to ensure the formation of the dioxide derivative.

  • Step 2: Preparation of Hexahydrocycloheptapyrazole

      Reagents: Cycloheptanone, hydrazine hydrate.

      Conditions: The reaction is conducted under reflux with a suitable solvent such as ethanol to yield the hexahydro derivative.

  • Step 3: Coupling Reaction

      Reagents: The prepared tetrahydrothiophene dioxide and hexahydrocycloheptapyrazole, piperazine.

      Conditions: The coupling reaction is facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for higher yields and purity. This involves the use of automated reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.

      Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

      Products: Sulfoxides and sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the methanone moiety.

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Products: Corresponding alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the piperazine ring.

      Reagents: Alkyl halides, acyl chlorides.

      Products: Substituted piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, room temperature.

    Reduction: Sodium borohydride in methanol, reflux.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate, room temperature.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities. Studies are conducted to understand its efficacy and safety profiles.

Industry

Industrially, the compound is explored for its applications in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. These targets include enzymes and receptors involved in various biological pathways.

    Molecular Targets: Enzymes such as kinases, receptors like G-protein coupled receptors.

    Pathways: Signal transduction pathways, metabolic pathways.

The compound exerts its effects by binding to these targets, modulating their activity, and thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore make it a valuable compound for research and development.

Properties

Molecular Formula

C17H26N4O3S

Molecular Weight

366.5 g/mol

IUPAC Name

[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone

InChI

InChI=1S/C17H26N4O3S/c22-17(16-14-4-2-1-3-5-15(14)18-19-16)21-9-7-20(8-10-21)13-6-11-25(23,24)12-13/h13H,1-12H2,(H,18,19)

InChI Key

IQMNGZUKMORGQX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4

Origin of Product

United States

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